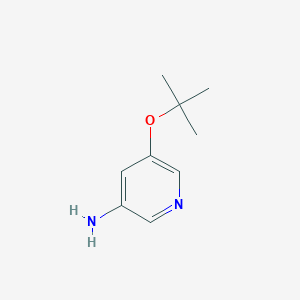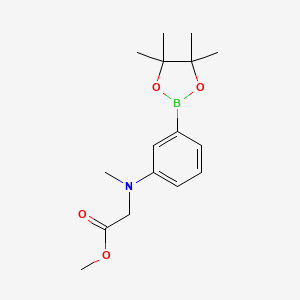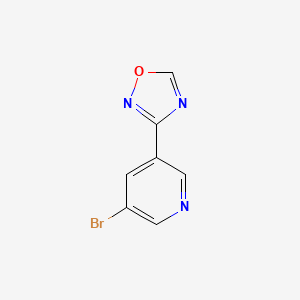
9H-Xanthen-9-one, 7-chloro-1-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Xanthen-9-one, 7-chloro-1-methoxy- is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds Xanthones are known for their diverse biological activities and are found in various natural sources, including plants, fungi, and lichens
Méthodes De Préparation
The synthesis of 9H-Xanthen-9-one, 7-chloro-1-methoxy- typically involves the use of specific starting materials and reaction conditions. One common method is the cyclization of appropriate polyphenol and salicylic acid derivatives in the presence of dehydrating agents like acetic anhydride . Industrial production methods may involve the use of catalysts such as zinc chloride or phosphoryl chloride to improve yield and reaction efficiency .
Analyse Des Réactions Chimiques
9H-Xanthen-9-one, 7-chloro-1-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the xanthone core.
Substitution: Halogenation and other substitution reactions can introduce new functional groups, altering the compound’s properties
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
9H-Xanthen-9-one, 7-chloro-1-methoxy- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 9H-Xanthen-9-one, 7-chloro-1-methoxy- involves its interaction with specific molecular targets and pathways. For example, it has been shown to modulate the Nrf2 pathway, which plays a crucial role in cellular response to oxidative stress and inflammation . The compound’s unique structure allows it to interact with various enzymes and receptors, leading to its diverse biological effects.
Comparaison Avec Des Composés Similaires
9H-Xanthen-9-one, 7-chloro-1-methoxy- can be compared with other xanthone derivatives such as:
7-Chloro-1-hydroxy-9H-xanthen-9-one: Similar in structure but with a hydroxyl group instead of a methoxy group.
3,6-Dimethoxy-9H-xanthen-9-one: Contains two methoxy groups and is used in the synthesis of fluorescein derivatives.
Mangiferin: A naturally occurring xanthone with significant pharmacological activities.
The uniqueness of 9H-Xanthen-9-one, 7-chloro-1-methoxy- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
127731-71-9 |
|---|---|
Formule moléculaire |
C14H9ClO3 |
Poids moléculaire |
260.67 g/mol |
Nom IUPAC |
7-chloro-1-methoxyxanthen-9-one |
InChI |
InChI=1S/C14H9ClO3/c1-17-11-3-2-4-12-13(11)14(16)9-7-8(15)5-6-10(9)18-12/h2-7H,1H3 |
Clé InChI |
FMFRGLHCZTYOQO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1C(=O)C3=C(O2)C=CC(=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrazolo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13984000.png)





![N-phenyl-4-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B13984047.png)
![3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole](/img/structure/B13984056.png)




![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy-, ethyl ester](/img/structure/B13984081.png)

